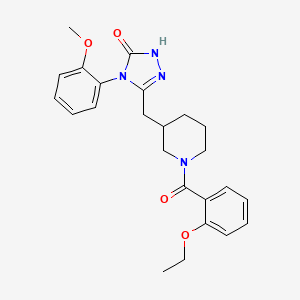
3-((1-(2-ethoxybenzoyl)piperidin-3-yl)methyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((1-(2-ethoxybenzoyl)piperidin-3-yl)methyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C24H28N4O4 and its molecular weight is 436.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-((1-(2-ethoxybenzoyl)piperidin-3-yl)methyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one (CAS Number: 2034233-49-1) is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer and antimicrobial effects. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H28N4O4 with a molecular weight of 436.5 g/mol. The structure features a triazole ring linked to a piperidine moiety and an ethoxybenzoyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N4O4 |
| Molecular Weight | 436.5 g/mol |
| CAS Number | 2034233-49-1 |
Anticancer Activity
Research indicates that derivatives of triazoles exhibit significant anticancer properties. For instance, compounds structurally related to our target compound have shown promising results against various cancer cell lines. A study reported that modifications in the piperidine ring and substituents on the triazole core significantly influenced the potency against HEC1A cells, with IC50 values as low as 2.60 μM for optimized structures .
Key Findings:
- IC50 Values: The compound's efficacy varies with structural modifications. For example, replacing the piperidine with other groups resulted in IC50 values ranging from 2.79 μM to over 100 μM, indicating a strong dependence on molecular structure .
- Mechanism of Action: The mechanism appears to involve the inhibition of specific pathways critical for cancer cell survival and proliferation, although detailed pathways remain under investigation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:
- Piperidine Modifications: Variations in the piperidine ring affect lipophilicity and receptor binding.
- Substituent Effects: Electron-withdrawing groups on the triazole ring enhance potency by stabilizing active conformations.
- Linker Length: The distance between functional groups influences bioavailability and cellular uptake.
Study 1: Anticancer Potency
In one study, a series of triazole derivatives were synthesized and tested against breast cancer cell lines (MCF-7). The lead compound exhibited an IC50 value significantly lower than that of standard treatments, suggesting superior efficacy .
Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of similar triazole compounds against Gram-positive and Gram-negative bacteria. Results indicated that modifications leading to increased hydrophobicity improved antimicrobial activity .
Properties
IUPAC Name |
3-[[1-(2-ethoxybenzoyl)piperidin-3-yl]methyl]-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-3-32-20-12-6-4-10-18(20)23(29)27-14-8-9-17(16-27)15-22-25-26-24(30)28(22)19-11-5-7-13-21(19)31-2/h4-7,10-13,17H,3,8-9,14-16H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAALJRSZREVQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCCC(C2)CC3=NNC(=O)N3C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














